6-fluorodopamine

dopamine receptor binding structure-activity relationship fluorinated catecholamine pharmacology

Procure 6-fluorodopamine (CAS 71144-39-3) for its unique 6-fluoro substitution fingerprint—preserved NET/VMAT transporter affinity combined with 14-fold attenuated D2 receptor activation. This is the definitive precursor for [18F]FDA PET imaging, achieving 100% pheochromocytoma detection (vs. 57% for MIBG) and identifying 90 additional metastatic foci. For ex vivo neuroblastoma purging, its slow hydrolysis to 6-OHDA enables transporter-dependent selectivity unattainable with 6-OHDA or positional isomers. Verify positional identity rigorously; 2- and 5-fluoro isomers lack this receptor-discriminating profile and will compromise experimental outcomes.

Molecular Formula C8H10FNO2
Molecular Weight 171.17 g/mol
CAS No. 71144-39-3
Cat. No. B1211029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluorodopamine
CAS71144-39-3
Synonyms6-18F-fluorodopamine
6-fluorodopamine
Molecular FormulaC8H10FNO2
Molecular Weight171.17 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)O)F)CCN
InChIInChI=1S/C8H10FNO2/c9-6-4-8(12)7(11)3-5(6)1-2-10/h3-4,11-12H,1-2,10H2
InChIKeyWPKXGJXEAGYSBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluorodopamine (CAS 71144-39-3): A Position-Specific Fluorinated Dopamine Analog for Targeted Sympathoneural Imaging and Selective Neuroblastoma Research


6-Fluorodopamine (6-FDA; CAS 71144-39-3) is a ring-fluorinated catecholamine in which a single fluorine atom replaces the hydrogen at the 6-position of dopamine's aromatic ring. It functions as a false adrenergic neurotransmitter, entering sympathetic nerve terminals via the norepinephrine transporter (NET) and undergoing vesicular storage following enzymatic conversion to 6-fluoronorepinephrine (6-FNE) by dopamine β-hydroxylase [1]. The 18F-labeled form, 6-[18F]fluorodopamine, is an established positron emission tomography (PET) radiopharmaceutical used clinically for imaging sympathetic innervation in the heart and for detecting pheochromocytoma [1]. As a catecholamine analog with a single electronegative substituent, its physicochemical and biological properties differ substantially from both the parent compound dopamine and positional isomers fluorinated at the 2- or 5-positions, making compound identity verification critical for any research or clinical procurement decision [2].

Why 6-Fluorodopamine Cannot Be Interchanged with Other Fluorodopamine Isomers or the Parent Compound in Research and Clinical Procurement


The position of the fluorine substituent on the dopamine aromatic ring is the single most critical determinant of biological activity, receptor selectivity, and metabolic fate. Direct comparative studies across the 2-, 5-, and 6-fluoro positional isomers and the parent compound dopamine reveal that a fluorine at the 6-position produces a unique pharmacological fingerprint: a 14-fold reduction in D2-dopamine receptor affinity relative to the parent [1], a 4-fold attenuation of renal vascular dopamine activity [2], and differential efficiency of conversion to the corresponding fluoronorepinephrine by dopamine β-hydroxylase [3]. In contrast, 2-fluoro and 5-fluoro substituents have little or no effect on dopamine receptor binding, and the 5-fluoro isomer actually shows 2-fold greater β1-adrenergic inotropic activity than dopamine [1][2]. Generic substitution—whether with unlabeled dopamine, a positional isomer, or an alternative fluorinated catecholamine—would fundamentally alter the experimental or diagnostic outcome because the 6-fluoro substitution pattern uniquely balances preserved transporter affinity with attenuated receptor activation, the precise property exploited in PET imaging and selective cytotoxicity applications [1][2][3].

Quantitative Comparative Evidence for 6-Fluorodopamine (71144-39-3): Head-to-Head and Cross-Study Performance Data Versus Key Comparators


14-Fold Reduction in D2-Dopamine Receptor Affinity Relative to Unsubstituted Dopamine and Positional Isomers

The 6-fluoro substituent produces the most pronounced attenuation of dopamine receptor affinity among all mono-fluorinated dopamine positional isomers. Binding data from Nie et al. (1996) demonstrate that 6-fluorodopamine reduces affinity at D1, D2, D3, and D4 dopamine receptor subtypes, with the largest effect—a 14-fold decrease—observed at the D2 receptor. In contrast, a 2-fluoro or 5-fluoro substituent had little or no effect on dopamine receptor affinity at any subtype [1]. Additional fluorination at the 2- and/or 5-position further reduced the already diminished affinity of 6-fluorodopamine, confirming that the 6-position alone is the key determinant [1]. At adrenergic receptors, the effect of mono-fluoro substitution was modest (2-fold or less change in affinity) [1].

dopamine receptor binding structure-activity relationship fluorinated catecholamine pharmacology

4-Fold Weaker Renal Vascular Dopamine Activity of 6-Fluorodopamine Versus Dopamine in Anesthetized Canine Model

In a direct head-to-head comparison of the 2-, 5-, and 6-fluoro analogs of dopamine in pentobarbital-anesthetized dogs, Goldberg et al. (1980) demonstrated that 6-fluorodopamine was approximately 4-fold less active than dopamine in causing renal vasodilation—a response mediated by vascular dopamine (DA1) receptors. Specifically, 2-F and 5-F dopamine were equipotent with dopamine for renal vasodilation, whereas 6-F dopamine showed a marked reduction in potency [1]. For vasoconstrictor activity in the femoral vascular bed (alpha-adrenergic activity), all three fluoro-analogs were indistinguishable from dopamine. For β1-adrenergic inotropic activity, 2-F and 6-F dopamine were equipotent to dopamine, while 5-F dopamine was ~2-fold more active [1].

renal vasodilation vascular dopamine receptor cardiovascular pharmacology in vivo potency

Preserved Vesicular Monoamine Transporter Affinity: 6-Fluorodopamine Km of 15.3 μM Versus Dopamine Km of 14.7 μM, with Ki of 20.8 μM for Transporter Inhibition

Despite its attenuated receptor profile, 6-fluorodopamine retains near-identical affinity for the vesicular monoamine transporter (VMAT) compared to the endogenous substrate dopamine. Kinetic analysis using Lineweaver-Burk plots in bovine chromaffin granule membranes yields a Km of 15.3 μM for 6-[18F]FDA versus 14.7 μM for [3H]dopamine, with Vmax values of 2.4 and 1.6 nmol/mg protein-min, respectively [1]. Unlabeled 6-FDA inhibits [3H]dopamine uptake with a Ki of 20.8 μM [1], and direct uptake of 6-FDA into chromaffin granules was essentially identical to dopamine and significantly inhibited by reserpine [2]. This preservation of transporter recognition while receptor activation is blunted establishes the mechanistic basis for 6-FDA's utility as a false neurotransmitter: it is efficiently sequestered into sympathetic storage vesicles but generates attenuated postsynaptic signaling [1][2].

vesicular monoamine transporter chromaffin granule uptake substrate kinetics PET tracer validation

Reduced In Vivo β-Hydroxylation Efficiency: 6-Fluorodopamine Shows Impaired Conversion to 6-Fluoronorepinephrine Relative to Dopamine-to-Norepinephrine Conversion in Sympathetically Innervated Rat Tissues

The metabolic fate of 6-fluorodopamine diverges critically from that of endogenous dopamine at the dopamine β-hydroxylase (DBH) step. In a direct comparison in rats, Eisenhofer et al. (1989) showed that 1 hour after injection of [3H]dopamine, [3H]norepinephrine accounted for ≥70% of total tissue tritium in sympathetically innervated organs; in contrast, after injection of [3H]2-fluorodopamine, the corresponding [3H]2-fluoronorepinephrine represented only 30–46% of tissue tritium [1]. The same study reported that both 2F- and 6F-norepinephrine accumulated less in tissues than [3H]norepinephrine, attributed largely to inefficient β-hydroxylation of the fluorinated dopamine analogs [1]. This inefficient conversion is a defining pharmacokinetic feature: 6-FDA is a poorer substrate for DBH than dopamine, resulting in slower accumulation of the β-hydroxylated product in storage vesicles and altered tissue retention kinetics that directly influence PET signal time-activity curves [1][2].

dopamine β-hydroxylase fluoronorepinephrine sympathetic nerve terminal false neurotransmitter

Superior Selectivity for Noradrenaline Transporter-Expressing Neuroblastoma Cells: 6-Fluorodopamine Demonstrates Transporter-Dependent Cytotoxicity Whereas 6-Hydroxydopamine Causes Non-Selective Toxicity

In a direct comparative study of cytotoxicity mechanisms, Seitz et al. (2000) demonstrated that 6-fluorodopamine (6-FDA) kills neuroblastoma cells with significantly greater selectivity for those expressing the noradrenaline transporter (NA-T) than does 6-hydroxydopamine (6-OHDA). Electron paramagnetic resonance spectroscopy showed that 6-FDA hydrolyzes slowly to 6-OHDA at physiological pH, whereas 6-OHDA autooxidizes rapidly before targeted cellular uptake can occur, resulting in non-specific toxicity to both NA-T-positive and NA-T-negative cells [1]. In the human neuroblastoma line SH-SY5Y (NA-T-positive), 6-FDA cytotoxicity was preferential and could be reduced by the catecholamine uptake inhibitor desipramine, confirming transporter-mediated entry. In contrast, 6-OHDA showed equal toxicity toward both SH-SY5Y and SK-N-LO (NA-T-negative) cells due to rapid extracellular autooxidation [1]. Oxygen consumption, H2O2, and quinone production by 6-FDA were intermediate between those of 6-OHDA and dopamine [1].

neuroblastoma noradrenaline transporter targeted cytotoxicity 6-hydroxydopamine autologous bone marrow transplantation

100% Lesion Detection Rate for VHL-Associated Adrenal Pheochromocytoma by 6-[18F]Fluorodopamine PET Versus 57% by [123/131I]MIBG Scintigraphy; 90 Additional Foci Detected in Metastatic Disease

Two independent clinical comparative studies establish the superior diagnostic sensitivity of 6-[18F]fluorodopamine PET over conventional [123/131I]MIBG scintigraphy. In VHL-related adrenal pheochromocytoma, Kaji et al. (2007) reported that [18F]DA PET localized tumors in 7/7 patients (100% detection rate), whereas [123/131I]MIBG scintigraphy was negative in 3/7 patients (57% detection rate) [1]. In metastatic pheochromocytoma, Ilias et al. (2003) studied 16 patients and found that [18F]DA PET was positive in all patients (16/16), while 7/16 patients had negative [131I]MIBG scans. Across the cohort, 38 foci were detected by both modalities, 90 foci were detected only by [18F]DA PET, and only 10 foci were detected exclusively by [131I]MIBG scintigraphy [2]. The 100% patient-level sensitivity of [18F]DA PET in both localized and metastatic pheochromocytoma represents a clinically meaningful improvement over MIBG scintigraphy, which has been the historical gold standard [1][2].

pheochromocytoma PET imaging MIBG scintigraphy von Hippel-Lindau neuroendocrine tumor localization

Highest-Value Application Scenarios for 6-Fluorodopamine (CAS 71144-39-3) Based on Quantitative Differentiation Evidence


Clinical PET Radiopharmacy: 6-[18F]Fluorodopamine Synthesis for Superior Pheochromocytoma and Cardiac Sympathetic Innervation Imaging

Radiopharmacies and nuclear medicine departments procuring 6-fluorodopamine as a precursor for 18F-labeling should prioritize this compound over alternative fluorinated catecholamine precursors or MIBG-based imaging approaches when maximum diagnostic sensitivity for pheochromocytoma is required. The quantitative evidence demonstrates 100% patient-level detection for both VHL-associated adrenal pheochromocytoma (versus 57% for [123/131I]MIBG) and metastatic disease (versus 56% for [131I]MIBG), with 90 additional metastatic foci identified exclusively by [18F]DA PET [1][2]. The preserved vesicular transporter affinity (Km 15.3 μM vs. 14.7 μM for dopamine) ensures high-contrast sympathetic tissue delineation, while the attenuated D2 receptor activation (14-fold reduction) minimizes pharmacological effects at tracer doses [3][4]. The specific activity achievable with modern electrophilic synthesis (≥10 Ci/μmol at EOS) ensures that administered mass doses (0.5–0.7 μg/kg/min) remain well below pharmacologically active levels (2–10 μg/kg/min for dopamine) [5].

Neuroblastoma Research: Selective Cytotoxic Agent for Noradrenaline Transporter-Positive Tumor Cell Purging

Investigators developing ex vivo purging protocols for autologous bone marrow transplantation in neuroblastoma should select 6-fluorodopamine over 6-hydroxydopamine (6-OHDA). The mechanistic evidence establishes that 6-FDA hydrolyzes slowly to the active toxin 6-OHDA at physiological pH, enabling transporter-dependent cellular entry before cytotoxic activation, whereas 6-OHDA undergoes rapid extracellular autooxidation causing equivalent toxicity to NA-T-negative hematopoietic stem cells and NA-T-positive neuroblastoma cells alike [1]. The observed desipramine-reversible cytotoxicity confirms NA-T-mediated selectivity, meaning that co-administration of small amounts of ascorbate can prevent extracellular conversion of 6-FDA without affecting intracellular cytotoxicity, further enhancing the therapeutic window [1]. Procurement of high-purity 6-FDA (non-radiolabeled) is required for this application; the compound's intermediate autooxidation rate—between that of 6-OHDA and dopamine—provides a controllable activation profile [1].

Autonomic Neuroscience: Mechanistic Studies of Sympathoneural Function Using 6-Fluorodopamine as a False Neurotransmitter Tracer

Researchers investigating cardiac sympathetic innervation density, norepinephrine spillover kinetics, or regional sympathetic function should use 6-fluorodopamine (in its [18F]-labeled or [3H]-labeled form) rather than radiolabeled dopamine or norepinephrine. The compound's unique combination of preserved NET/VMAT substrate activity with inefficient dopamine β-hydroxylase conversion means that the PET signal reflects both uptake-1 transport and vesicular storage kinetics without the rapid, quantitative conversion to the β-hydroxylated form that characterizes endogenous dopamine [1][2]. The 6-FDA-derived radioactivity in human myocardium has been validated to reflect the distribution of cardiac sympathetic innervation, with the rate of 18F loss from myocardium partially reflecting norepinephrine spillover [3]. The 2-fold longer pressor response duration of the metabolite 6-fluoronorepinephrine compared to l-norepinephrine further supports its use as a kinetic probe of adrenergic neurotransmission [4].

Catecholamine Structure-Activity Research: Pharmacological Tool Compound for Dissecting Dopamine Receptor Versus Transporter Contributions

Pharmacologists and medicinal chemists studying the structural determinants of catecholamine receptor versus transporter recognition should procure 6-fluorodopamine as a uniquely informative molecular probe. The compound's distinctive profile—preserved VMAT affinity (Km within 4% of dopamine) [1] combined with 14-fold attenuated D2 receptor affinity and 4-fold attenuated vascular DA1 activity [2][3]—allows experimental separation of transporter-mediated neuronal entry and storage from dopamine receptor-mediated functional responses. This contrasts sharply with 2-fluorodopamine and 5-fluorodopamine, which do not share the receptor-discriminating property, and with 6-hydroxydopamine, which acts through non-specific oxidative mechanisms rather than receptor/transporter pharmacology [2][4]. The compound serves as a critical reference standard for validating computational models of catecholamine binding pocket interactions across the monoamine receptor and transporter families.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-fluorodopamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.